N-(6-aminohexyl)acridine-9-carboxamide

概要

説明

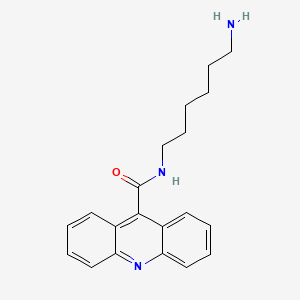

N-(6-aminohexyl)acridine-9-carboxamide is a chemical compound with the molecular formula C20H23N3O It is known for its unique structure, which includes an acridine moiety linked to a hexyl chain terminated with an amino group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)acridine-9-carboxamide typically involves the reaction of acridine-9-carboxylic acid with 6-aminohexylamine. The process can be summarized as follows:

Starting Materials: Acridine-9-carboxylic acid and 6-aminohexylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Procedure: The acridine-9-carboxylic acid is first activated by the coupling agent, followed by the addition of 6-aminohexylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade solvents and reagents.

化学反応の分析

Nucleophilic Substitution Reactions

The acridine core participates in electrophilic aromatic substitution, particularly at the C2 and C7 positions. In oxazine-substituted derivatives, reactions occur under mild acidic conditions with nitrating or halogenating agents. For example:

Coupling Reactions Involving the Aminohexyl Chain

The terminal amino group facilitates amide bond formation with carboxylic acids or activated esters. Solid-phase synthesis methodologies employ PyBOP/DIEA coupling agents for oligomerization:

Example Reaction Sequence:

-

Deprotection : Boc removal using 40% TFA in DCM.

-

Coupling : Fmoc-Gly-OH + 9-acridinecarboxylic acid (PyBOP/DIEA, 1 h).

-

Acetylation : Acetic anhydride/DIEA to cap unreacted amines.

Key Data:

Oxidation:

The aminohexyl side chain undergoes oxidation with KMnO₄/H⁺ to form a nitroso intermediate, which further reacts with thiols:

Reduction:

LiAlH₄ reduces the carboxamide group to a primary amine, altering DNA-binding affinity:

Impact on Bioactivity:

Structural Modifications for Enhanced Activity

Recent studies optimized substitutions to improve pharmacokinetics:

| Modification | Target | Result |

|---|---|---|

| Phenyl-urea moiety addition | Src/MEK kinases | Dual inhibition (IC₅₀: 0.8 µM for Src) |

| Methyl triazene conjugation | DNA alkylation | 10x increased apoptosis in K562 cells |

Stability Under Physiological Conditions

The compound degrades via hydrolysis at pH > 8.0:

Hydrolysis Pathway:

Comparative Reactivity of Acridine Derivatives

科学的研究の応用

Chemistry

N-(6-aminohexyl)acridine-9-carboxamide serves as a building block for synthesizing more complex molecules. Its fluorescent properties make it suitable for use as a fluorescent probe in analytical chemistry.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex chemical structures. |

| Fluorescent Probe | Employed in analytical techniques for detecting various substances. |

Biology

In biological research, this compound is primarily studied for its ability to intercalate with DNA , which can disrupt DNA structure and inhibit enzyme activity such as topoisomerases. This property is crucial for understanding DNA dynamics and developing potential therapeutic agents.

- DNA Intercalation: The planar acridine moiety inserts between DNA base pairs, leading to structural disruption.

- Fluorescent Marker: Utilized as a marker for nucleic acids in various biological assays.

Medicine

This compound is being investigated for its anticancer properties . Its mechanism involves intercalating into DNA, thereby inhibiting replication and transcription processes.

| Cancer Type | Mechanism | Reference |

|---|---|---|

| Leukemia | Inhibits topoisomerase II | |

| Lung Carcinoma | Induces apoptosis through DNA damage |

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including Jurkat (human leukemia) and GLC-4 (human lung carcinoma). Cell viability assays showed significant reductions in cell proliferation upon treatment with increasing concentrations of the compound .

Industry

The compound is also utilized in the development of dyes and pigments due to its fluorescent characteristics. This application is particularly relevant in industries focused on materials science and photonic devices.

作用機序

The mechanism of action of N-(6-aminohexyl)acridine-9-carboxamide primarily involves DNA intercalation. The planar acridine moiety inserts between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapy.

類似化合物との比較

Acridine-9-carboxamide: Similar structure but lacks the hexyl chain and amino group.

9-aminoacridine: Contains an amino group directly attached to the acridine moiety.

Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.

Uniqueness: N-(6-aminohexyl)acridine-9-carboxamide is unique due to the presence of the hexyl chain and terminal amino group, which enhance its solubility and interaction with biological molecules. This structural modification provides distinct advantages in terms of biological activity and potential therapeutic applications.

生物活性

N-(6-aminohexyl)acridine-9-carboxamide is a compound derived from the acridine family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features an acridine core substituted with an aminoalkyl side chain. The synthesis typically involves a multi-step process that includes the formation of the acridine ring followed by the introduction of the aminohexyl group. Recent advancements in synthetic methodologies have allowed for more efficient production of various acridine derivatives, enhancing their availability for biological testing .

DNA Intercalation

One of the primary mechanisms through which this compound exerts its biological effects is DNA intercalation. Acridines are known to intercalate between DNA base pairs, disrupting normal DNA function, which can lead to inhibition of transcription and replication. This property is crucial for their anticancer activity as it can induce cell cycle arrest and apoptosis in cancer cells .

Inhibition of Topoisomerases

Acridine derivatives, including this compound, have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication. This inhibition can result in DNA strand breaks and subsequent cell death, particularly in rapidly dividing cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 0.015 |

| MCF-7 (Breast Cancer) | 0.075 |

| HCT-116 (Colon Cancer) | 0.020 |

These results indicate a promising therapeutic index for this compound as a potential anticancer agent .

Anti-Parasitic Activity

Beyond its anticancer properties, this compound has also shown efficacy against parasitic infections. Research indicates that acridine derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, by disrupting DNA processes within the parasite .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human lung adenocarcinoma cells demonstrated that this compound induced significant cell death via apoptosis pathways characterized by increased phosphorylation of p53 and histone H2A.X, indicating DNA damage .

- Animal Models : In vivo studies using murine models have revealed that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. The compound was well-tolerated with minimal toxicity observed at therapeutic doses .

- Mechanistic Studies : Further mechanistic investigations revealed that this compound promotes G1 phase cell cycle arrest in cancer cells, effectively halting proliferation and allowing for DNA repair mechanisms to engage before apoptosis occurs .

特性

IUPAC Name |

N-(6-aminohexyl)acridine-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c21-13-7-1-2-8-14-22-20(24)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12H,1-2,7-8,13-14,21H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVOZVNUQGIFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445882 | |

| Record name | N-(6-aminohexyl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259221-99-3 | |

| Record name | N-(6-aminohexyl)acridine-9-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。